![molecular formula C12H11NO3 B169917 Ethyl 2-cyano-3-oxo-3-phenylpropanoate CAS No. 1611-02-5](/img/structure/B169917.png)
Ethyl 2-cyano-3-oxo-3-phenylpropanoate
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Overview
Description
Ethyl 2-cyano-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is also known by its IUPAC name, ethyl 3-cyano-2-oxo-3-phenylpropanoate . This compound is characterized by the presence of a cyano group, a keto group, and a phenyl group attached to a propanoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base, followed by oxidation . The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Ethyl 2-cyano-3-oxo-3-phenylpropanoate serves as a versatile intermediate in organic synthesis. It is particularly valuable in the synthesis of complex organic molecules due to its electrophilic nature, allowing it to participate in various nucleophilic attack mechanisms. The presence of both a cyano group and an ester functionality enhances its reactivity, making it suitable for forming new carbon-nitrogen or carbon-oxygen bonds.
Reactions Involving this compound
The compound can undergo several significant reactions, including:
- Knoevenagel Condensation : A primary method for synthesizing this compound, where it reacts with aldehydes or ketones to form α,β-unsaturated carbonyl compounds.
- Michael Addition : It can act as an electrophile in Michael addition reactions, facilitating the formation of more complex structures .
Pharmaceutical Applications
Potential Therapeutic Uses
Research indicates that derivatives of this compound may exhibit significant biological activities, including anti-inflammatory properties. Compounds derived from this structure have been investigated for their potential in treating conditions such as:
- Atherosclerosis
- Myocardial Infarction
- Type II Diabetes
These applications stem from the compound's ability to inhibit inflammatory gene expression through interactions with estrogen receptors .
Case Study: Estrogen Receptor Ligands
A study highlighted the use of ethyl 2-cyano derivatives as ligands for estrogen receptors, showing promise in reducing inflammatory responses associated with various diseases . This research underscores the compound's potential role in developing new therapeutic agents.
Material Science
Monomers for Polymer Production
this compound can serve as a monomer in the production of novel copolymers when combined with vinyl acetate or styrene. These copolymers exhibit unique thermal properties that can be tailored for specific industrial applications.
Biological Studies
Biochemical Research Applications
The compound has been utilized in biochemical studies to explore its interactions with various biological systems. Its reactivity allows researchers to investigate mechanisms of action related to cellular processes and enzyme interactions .
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The keto group can undergo tautomerization, influencing the compound’s reactivity. These interactions can modulate various biochemical processes, making the compound valuable in research and development.
Comparison with Similar Compounds
Ethyl 2-cyano-3-oxo-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-cyano-3-phenylpyruvate: Similar structure but different reactivity due to the presence of a pyruvate group.
Ethyl 2-cyano-3-oxo-3-(4-methylphenyl)propanoate: Similar structure with a methyl-substituted phenyl group, affecting its chemical properties.
Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Biological Activity
Ethyl 2-cyano-3-oxo-3-phenylpropanoate, also known by its CAS number 6731-58-4, is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by the following molecular formula: C_{12}H_{13}N_{2}O_{3}. The compound features a cyano group, a carbonyl group, and a phenyl substituent, which contribute to its reactivity and biological activity.
The most common synthetic route involves the reaction of ethyl acetoacetate with benzyl cyanide under basic conditions, yielding this compound as a key intermediate in the synthesis of various biologically active compounds.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines, such as HeLa and MCF7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
Another area of interest is its anti-inflammatory potential. This compound has been shown to reduce pro-inflammatory cytokines in cell cultures, indicating that it may serve as a therapeutic agent for inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, highlighting its potential as an antimicrobial agent.
- Anticancer Mechanism : In a controlled experiment using HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Flow cytometry analysis confirmed increased annexin V binding, indicative of early apoptosis.
- Anti-inflammatory Study : In an animal model of induced inflammation, administration of this compound led to a significant reduction in swelling and inflammatory markers compared to control groups.
Data Tables
Properties
IUPAC Name |
ethyl 2-cyano-3-oxo-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMQFPHQYBORTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.